molecular formula C11H6ClFN2O2 B13817251 E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline

E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline

Cat. No.: B13817251
M. Wt: 252.63 g/mol
InChI Key: RJQOIWQFIZDXIV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroquinoline and 2-nitrovinyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminoquinoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:

    2-Chloro-6-fluoroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

    2-Nitrovinylquinoline: Does not have the chloro and fluoro substituents, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

2-chloro-6-fluoro-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H/b4-3+

InChI Key

RJQOIWQFIZDXIV-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=NC(=C(C=C2C=C1F)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.